molecular formula C7H12O2 B12755085 3-Butyloxirane-2-carbaldehyde CAS No. 58936-30-4

3-Butyloxirane-2-carbaldehyde

Cat. No.: B12755085
CAS No.: 58936-30-4
M. Wt: 128.17 g/mol
InChI Key: JSGLRFSEKUNPRD-UHFFFAOYSA-N
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Description

3-Butyloxirane-2-carbaldehyde, also known as (2S,3R)-3-butyloxirane-2-carbaldehyde, is an organic compound with the molecular formula C7H12O2. It is a colorless to pale yellow liquid with a fatty citrus aroma. This compound is practically insoluble in water but soluble in ethanol. It has a boiling point of 60°C at 9 mm Hg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyloxirane-2-carbaldehyde can be achieved through various methodsThe reaction typically requires a catalyst such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, followed by oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale epoxidation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Butyloxirane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Corresponding substituted alcohols or thiols.

Scientific Research Applications

3-Butyloxirane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyloxirane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The epoxide ring in the compound is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyloxirane-2-carbaldehyde is unique due to its combination of an epoxide ring and an aldehyde group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its fatty citrus aroma also makes it useful in the flavor and fragrance industry .

Properties

CAS No.

58936-30-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-butyloxirane-2-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-2-3-4-6-7(5-8)9-6/h5-7H,2-4H2,1H3

InChI Key

JSGLRFSEKUNPRD-UHFFFAOYSA-N

Isomeric SMILES

CCCC[C@H]1[C@@H](O1)C=O

Canonical SMILES

CCCCC1C(O1)C=O

density

0.938-0.948 (20º)

physical_description

Colourless to pale yellow liquid;  fatty citrus aroma

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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